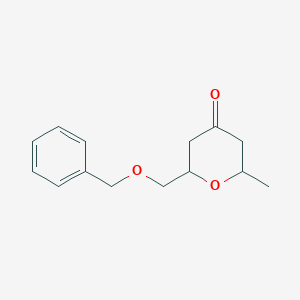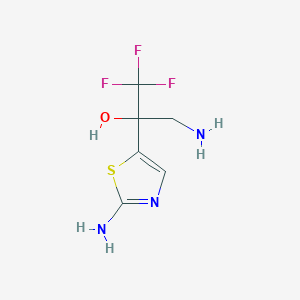
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by a benzyloxy group attached to a methyl-substituted dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one typically involves the following steps:
Formation of the Dihydropyranone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the dihydropyranone ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyranone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the dihydropyranone ring.
Substitution: Various substituted dihydropyranone derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyranone ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-((Benzyloxy)methyl)-5-methyldihydro-2H-pyran-4(3H)-one: Similar structure but with a different position of the methyl group.
2-((Benzyloxy)methyl)-6-ethyldihydro-2H-pyran-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
InChI Key |
FMVVKOCQLVCBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)






